molecular formula C20H32BN3O4 B1289516 tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 936250-21-4

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1289516
CAS No.: 936250-21-4
M. Wt: 389.3 g/mol
InChI Key: NQBNJXYYAKBREJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of this compound reflects its complex multifunctional architecture. The compound possesses a molecular formula of C₂₀H₃₂BN₃O₄ with a molecular weight of 389.3 grams per mole. The structural framework consists of three principal components interconnected through strategic chemical bonds that confer both stability and reactivity to the molecule.

The central structural element is a pyridine ring substituted at the 2-position with a piperazine moiety and at the 4-position with a pinacol boronic ester group. The piperazine nitrogen atom adjacent to the pyridine attachment site bears a tert-butoxycarbonyl protecting group, which serves multiple functional purposes including solubility enhancement and protection of the basic nitrogen center during synthetic manipulations. The pinacol ester functionality, formally designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, represents a protected form of a boronic acid that exhibits enhanced stability toward air oxidation and hydrolysis compared to the corresponding free boronic acid.

Structural Component Chemical Formula Functional Role
Pinacol Boronate Ester C₆H₁₂BO₂ Electrophilic coupling partner
Pyridine Ring C₅H₄N Aromatic heterocycle scaffold
Protected Piperazine C₉H₁₇N₂O₂ Basic amine functionality
Overall Compound C₂₀H₃₂BN₃O₄ Multifunctional synthetic intermediate

The three-dimensional arrangement of these functional groups creates a molecule with distinct electronic and steric properties. The boron atom in the pinacol ester adopts a trigonal planar geometry when considering only the carbon and oxygen atoms directly bonded to it, though the complete dioxaborolane ring system introduces conformational constraints that influence the overall molecular shape. The piperazine ring exists in a chair conformation, with the tert-butoxycarbonyl group occupying an equatorial position to minimize steric interactions. This conformational preference significantly impacts the compound's reactivity profile and its behavior in various chemical transformations.

Historical Context in Boron-Containing Heterocyclic Chemistry

The development of this compound represents a culmination of decades of advancement in boron-containing heterocyclic chemistry. The foundational work in this field can be traced to early investigations of aromatic boron compounds, which demonstrated the unique electronic properties imparted by boron substitution in conjugated systems. These pioneering studies revealed that boron-containing heterocycles exhibit distinctive reactivity patterns that distinguish them from their carbon and nitrogen analogs.

The historical trajectory of boron heterocycle development has been marked by several key milestones that directly influenced the design and synthesis of compounds like the subject molecule. Early research focused on simple boron-containing aromatics, which provided fundamental insights into the electronic structure and bonding characteristics of boron in conjugated systems. Subsequent investigations expanded to explore the incorporation of boron into more complex heterocyclic frameworks, leading to the recognition that boron atoms could serve dual roles as both structural elements and reactive centers for further chemical elaboration.

The emergence of pinacol boronic esters as stable, isolable forms of boronic acids marked a particularly significant advancement in the field. Prior to the development of these protected boronic acid derivatives, many boron-containing compounds suffered from instability issues that limited their practical utility in synthetic applications. The pinacol protection strategy, which involves the formation of a cyclic boronate ester with pinacol, addressed these stability concerns while preserving the essential reactivity characteristics required for cross-coupling reactions.

Historical Period Key Development Impact on Field
1970s-1980s Basic boron heterocycle synthesis Fundamental understanding established
1990s Pinacol ester protection methodology Stability and handling improvements
2000s-2010s Complex multifunctional boranes Advanced synthetic applications
2010s-Present Pharmaceutical and materials applications Commercial viability demonstrated

The integration of multiple heterocyclic systems within a single molecule, as exemplified by the subject compound, represents a relatively recent development in the field. This approach leverages the complementary properties of different heterocyclic frameworks to create molecules with enhanced functionality and broader synthetic utility. The combination of pyridine and piperazine moieties with a boronic ester functionality demonstrates how modern synthetic chemistry has evolved to create increasingly sophisticated molecular architectures that address specific synthetic challenges.

Role in Modern Organoboron Reagent Development

This compound occupies a prominent position in the contemporary landscape of organoboron reagent development, particularly in the context of palladium-catalyzed cross-coupling reactions. The compound's design exemplifies the evolution of organoboron chemistry toward increasingly sophisticated reagents that combine multiple functional elements to address complex synthetic challenges in pharmaceutical and materials chemistry.

The primary application domain for this compound lies in Suzuki-Miyaura cross-coupling reactions, where it serves as an organoborane coupling partner. The Suzuki-Miyaura reaction, recognized as one of the most versatile and widely utilized carbon-carbon bond-forming reactions in modern organic synthesis, relies on the ability of organoborane compounds to undergo transmetalation with palladium complexes under basic conditions. The pinacol ester functionality in the subject compound provides the necessary reactivity for this transformation while offering superior stability compared to free boronic acids.

The synthetic versatility of this compound is further enhanced by the presence of the protected piperazine moiety, which can be selectively deprotected to reveal a basic nitrogen center capable of participating in additional chemical transformations. This dual functionality allows the compound to serve as both a cross-coupling partner and a precursor to more complex molecular architectures through sequential synthetic operations. The tert-butoxycarbonyl protecting group can be removed under mild acidic conditions, providing access to the free piperazine nitrogen for further functionalization.

Reaction Type Coupling Partner Product Type Typical Conditions
Suzuki-Miyaura Aryl halides Biaryl systems Palladium catalyst, base
Suzuki-Miyaura Vinyl halides Styrene derivatives Palladium catalyst, base
Sequential coupling Multiple electrophiles Complex architectures Stepwise conditions
Deprotection-coupling Various electrophiles Functionalized products Acid, then coupling

Recent developments in organoboron reagent design have emphasized the importance of functional group tolerance and compatibility with complex molecular environments. The subject compound exemplifies these design principles through its incorporation of multiple nitrogen-containing heterocycles, which are prevalent in pharmaceutical compounds, alongside the reactive boronic ester functionality. This combination allows for the efficient construction of biologically relevant molecular scaffolds through straightforward synthetic sequences.

The compound's role in modern synthetic methodology extends beyond simple cross-coupling applications to encompass more sophisticated transformations such as sequential coupling reactions and multicomponent synthesis strategies. The ability to selectively manipulate different functional groups within the molecule enables the development of convergent synthetic approaches that can rapidly access complex molecular targets. This capability is particularly valuable in the pharmaceutical industry, where the efficient synthesis of diverse compound libraries for biological screening represents a critical requirement.

Advanced synthetic applications of this compound have demonstrated its utility in the construction of complex heterocyclic frameworks that would be difficult to access through conventional synthetic approaches. The combination of the pyridine and piperazine moieties provides a scaffold that can be elaborated through various chemical transformations, while the boronic ester functionality offers a reliable method for introducing additional aromatic or vinyl substituents through cross-coupling reactions. This versatility has made the compound an important tool in medicinal chemistry research, where the rapid generation of structural analogs is essential for structure-activity relationship studies.

Properties

IUPAC Name

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-12-10-23(11-13-24)16-14-15(8-9-22-16)21-27-19(4,5)20(6,7)28-21/h8-9,14H,10-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBNJXYYAKBREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592142
Record name tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
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Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936250-21-4
Record name 1,1-Dimethylethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1-piperazinecarboxylate
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Record name tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
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Record name 2-(4-tert-Butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid, pinacol ester
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Preparation Methods

Formation of the Piperazine Derivative

The initial step involves the reaction of piperazine with tert-butyl chloroformate to form the tert-butyl piperazine derivative. This reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

Synthesis of Boronate Ester

Next, the synthesis of the boronate ester is crucial. The compound 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl is prepared through a reaction involving boron compounds and diols under acidic conditions. This step often requires careful control of temperature and pH to ensure complete conversion.

Coupling Reaction

The final coupling of the piperazine derivative with the boronate ester can be achieved using palladium-catalyzed cross-coupling reactions. The typical conditions involve:

  • Catalyst : Palladium(II) acetate or similar palladium complexes.
  • Solvent : A polar aprotic solvent like dimethylformamide (DMF) or dioxane.
  • Base : Potassium carbonate or sodium hydroxide to facilitate the reaction.

This step is critical for forming the final product and may require optimization of temperature and reaction time to maximize yield.

Reaction Conditions

Step Reagents/Conditions Purpose
Piperazine Formation Piperazine, tert-butyl chloroformate, triethylamine To synthesize tert-butyl piperazine
Boronate Ester Synthesis Boron reagent, diol, acid catalyst To produce boronate intermediate
Coupling Reaction Palladium catalyst, DMF/dioxane, potassium carbonate To form final product

Yield and Purity Analysis

The yield and purity of the synthesized compound can be assessed using various analytical techniques:

High Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the final product. A typical method involves using a C18 column with an acetonitrile-water gradient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and can help identify impurities based on chemical shifts and integration values.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structure of the synthesized compound.

Research Findings

Recent studies have highlighted various modifications in synthetic routes to improve yields and reduce by-products:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer treatment. Its structure allows for modifications that can enhance biological activity or selectivity against specific cancer cell lines.
    • It has been identified as an impurity in Crizotinib, a drug used for treating non-small cell lung cancer. Understanding its properties can lead to improved formulations and efficacy of existing drugs .
  • Targeted Therapy :
    • The presence of the dioxaborolane group enhances the compound's ability to form complexes with biological targets, making it a candidate for targeted therapies that require precision in binding to specific proteins or enzymes involved in disease pathways .

Organic Synthesis

  • Reagent in Cross-Coupling Reactions :
    • The boron atom in the dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This property is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Synthesis of Novel Compounds :
    • Researchers have utilized this compound as a building block to create novel heterocyclic compounds with potential biological activity, expanding the library of available drug candidates .

Case Study 1: Synthesis and Characterization

A study conducted by researchers at ResearchGate detailed the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate via a multi-step process involving the reaction of piperazine derivatives with boron-containing reagents. The synthesized compound was characterized using NMR and mass spectrometry techniques.

In another investigation focusing on the biological activities of derivatives containing the dioxaborolane moiety, it was found that certain modifications to the compound significantly enhanced its cytotoxicity against various cancer cell lines. This highlights its potential as a lead compound for further development into anti-cancer agents .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate primarily involves its role as a reagent in coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Benzyl vs. Pyridinyl Substituents

  • Compound A: tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate (CAS 936694-19-8) replaces the pyridine ring with a benzyl group . This modification may alter electronic properties, affecting cross-coupling efficiency in Suzuki reactions.

Pyrimidinyl vs. Pyridinyl Substituents

  • Compound B : tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate (CAS 940284-98-0) substitutes pyridine with pyrimidine .
    • Impact : Pyrimidine’s electron-deficient nature enhances reactivity in cross-coupling, but its reduced steric bulk may lower selectivity. Molecular weight increases to 390.28 g/mol (vs. 386.33 g/mol for Compound 28) .

Positional Isomerism and Functional Group Modifications

Boronate Position on Pyridine

  • Compound C : tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS 540752-87-2) shifts the boronate group from the 4- to the 3-position on pyridine .
    • Impact : Steric hindrance near the coupling site may reduce reaction yields. For example, microwave-assisted Suzuki reactions with Compound C require higher temperatures (100°C) and longer durations (16 hours) compared to Compound 28 .

Trifluoromethyl Substitution

  • Compound D : tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate introduces a trifluoromethyl group on the benzene ring .
    • Impact : The electron-withdrawing CF₃ group enhances boronate electrophilicity, accelerating coupling rates. However, the increased molecular weight (488.34 g/mol) and logP value may compromise blood-brain barrier penetration .

Functional Group Replacements

Carbonyl vs. Methylene Linkers

  • Compound E : tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate (CAS 864754-13-2) replaces the benzyl methylene with a carbonyl group .
    • Impact : The carbonyl group introduces polarity, improving solubility in polar solvents (e.g., DMF). However, it may destabilize the boronate ester under basic conditions, requiring milder reaction protocols .

Sulfonyl and Methoxy Additions

  • Compound F: tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate incorporates a sulfonyl group . However, synthetic yields drop to ~50% due to side reactions .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
Compound 28 C₂₀H₃₁BN₂O₄ 386.33 N/A Pyridinyl-piperazine boronate
Compound A C₂₁H₃₃BN₂O₄ 392.32 936694-19-8 Benzyl-piperazine boronate
Compound B C₁₉H₃₁BN₄O₄ 390.28 940284-98-0 Pyrimidinyl-piperazine boronate
Compound C C₂₁H₃₃BN₂O₄ 388.31 540752-87-2 3-Boronate pyridine isomer
Compound D C₂₃H₃₃BF₃N₂O₄ 488.34 N/A Trifluoromethyl-substituted benzyl

Table 2: Reaction Performance in Suzuki-Miyaura Couplings

Compound Coupling Partner Yield (%) Reaction Conditions Application
Compound 28 3-((4-Bromo-2,6-dichlorophenoxy)methyl)-2-methylpyridine 64 100°C, 40 min (microwave) Trypanocidal agents
Compound B 2-Bromo-1,3,4-thiadiazole 68 100°C, 16 h (conventional) Kinase inhibitors
Compound C 2-Bromopyrazine 72 100°C, 16 h (conventional) Anticancer leads
Compound E 4-Bromobenzenethiol 50 80°C, 4 h Antiplasmodial agents

Key Findings and Implications

Reactivity Trends : Pyrimidinyl and electron-deficient aryl boronates (e.g., Compound B) exhibit higher cross-coupling efficiency due to enhanced electrophilicity .

Biological Penetration : Benzyl derivatives (Compound A) show reduced brain penetration compared to pyridinyl analogs, critical for CNS-targeted therapeutics .

Synthetic Flexibility : Positional isomerism (Compound C) allows tuning of steric and electronic effects but requires optimization of reaction conditions .

Compound 28 remains a benchmark due to its balanced reactivity, stability, and versatility in synthesizing bioactive molecules. Future studies should explore hybrid derivatives combining pyridinyl cores with trifluoromethyl or sulfonyl groups to enhance target engagement.

Biological Activity

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS No. 470478-90-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and a pyridine moiety linked to a dioxaborolane. Its molecular formula is C20H32BN3O4C_{20}H_{32}BN_3O_4, with a molecular weight of approximately 373.49 g/mol. The dioxaborolane structure is significant for its role in various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have shown inhibitory activity against various kinases. For instance, piperazine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer models .
  • Interaction with Receptor Tyrosine Kinases : The compound may exhibit selective inhibition against receptor tyrosine kinases (RTKs) such as KIT and PDGFRA. These kinases are often implicated in cancer progression and targeted therapy .
  • Boronate Chemistry : The presence of the boron atom in the dioxaborolane structure allows for unique interactions with biological molecules, potentially modulating enzyme activities or influencing signaling pathways .

Biological Activity Overview

The biological activity of this compound has been explored through various studies:

Activity Effect Reference
CDK InhibitionReduced cell proliferation in cancer cells
RTK InhibitionSelective inhibition of mutant forms
Enzyme ModulationPotential modulation via boronate chemistry

Case Studies

Recent research has highlighted the efficacy of similar compounds in clinical settings:

  • Avapritinib : A related compound targeting PDGFRA D842V mutation showed high selectivity and potency against specific kinase mutations associated with gastrointestinal stromal tumors (GIST) and systemic mastocytosis. This underscores the potential therapeutic applications of piperazine derivatives in oncology .
  • Palbociclib : Another example includes piperazine-containing drugs that inhibit CDK4/6, demonstrating significant anti-tumor activity in breast cancer models. This suggests that the structural features present in this compound may confer similar therapeutic benefits .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. A widely used method involves reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated pyridine-boronic ester precursors. For example:

  • Step 1 : React tert-butyl piperazine-1-carboxylate with a brominated pyridine derivative (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane at 110°C for 12 hours with potassium carbonate as a base, yielding intermediates like tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (yield: 62–88.7%) .
  • Step 2 : Introduce the boronic ester group via palladium-catalyzed cross-coupling with bis(pinacolato)diboron under anhydrous conditions .
    • Key Variables : Reaction time (4–12 hours), temperature (reflux to 110°C), and stoichiometry (1:1.5 molar ratio of piperazine to halogenated pyridine) significantly affect yields .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of tert-butyl (δ ~1.49 ppm), piperazine (δ ~3.44–3.84 ppm), and boronic ester groups (δ ~1.3 ppm for pinacol methyl groups) .
  • Mass Spectrometry (MS) : ESI-MS detects molecular ions (e.g., m/z 243 [M+H-100]+) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O and π–π interactions) .

Advanced Research Questions

Q. How can computational chemistry optimize Suzuki-Miyaura coupling reactions involving this boronic ester?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., oxidative addition of Pd(0) to the aryl halide) .
  • Solvent Effects : Simulate solvent interactions (e.g., 1,4-dioxane vs. THF) to predict polarity-driven yield improvements .
  • Experimental Validation : Correlate computational predictions with empirical data (e.g., coupling efficiency under varying Pd catalysts) .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) to isolate tert-butyl piperazine intermediates, minimizing side reactions .
  • Hygroscopicity Management : Conduct reactions under anhydrous conditions (e.g., molecular sieves) to prevent boronic ester hydrolysis .
  • Contradiction Analysis : Discrepancies in yields (62% vs. 88.7%) may arise from incomplete substitution due to steric hindrance; optimize by replacing K2_2CO3_3 with Cs2_2CO3_3 for enhanced nucleophilicity .

Q. How does the boronic ester moiety influence this compound’s application in medicinal chemistry?

  • Methodological Answer :

  • Proteolysis-Targeting Chimeras (PROTACs) : The boronic ester enables conjugation to E3 ligase ligands (e.g., thalidomide derivatives) via Suzuki coupling, facilitating targeted protein degradation .
  • In Vivo Stability : The pinacol boronic ester improves metabolic stability compared to boronic acids, confirmed via pharmacokinetic studies in murine models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

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